molecular formula C6H5NS B1338594 4-Methylthiophene-3-carbonitrile CAS No. 73229-39-7

4-Methylthiophene-3-carbonitrile

Cat. No. B1338594
CAS RN: 73229-39-7
M. Wt: 123.18 g/mol
InChI Key: GJMSUOPXSZFRTE-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbonitrile is a chemical compound with the CAS Number: 73229-39-7 . It has a molecular weight of 123.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

Thiophene derivatives, including 4-Methylthiophene-3-carbonitrile, can be synthesized by heterocyclization of various substrates . For example, one-pot strategies have been used for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carbonitrile is represented by the formula C6H5NS . The InChI Code is 1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Methylthiophene-3-carbonitrile, can be produced through various synthetic methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

4-Methylthiophene-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes 4-Methylthiophene-3-carbonitrile a potential candidate for the development of new antimicrobial agents .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4-Methylthiophene-3-carbonitrile could have potential applications in this field .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 4-Methylthiophene-3-carbonitrile could be used in the development of new organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 4-Methylthiophene-3-carbonitrile could potentially be used in the production of OLEDs .

Green Chemistry

Thiophene derivatives can be synthesized via environmentally friendly approaches . This suggests that 4-Methylthiophene-3-carbonitrile could be produced using green chemistry methods .

Anticancer Properties

Thiophene derivatives exhibit anticancer properties . This suggests that 4-Methylthiophene-3-carbonitrile could potentially be used in the development of new anticancer drugs .

Mechanism of Action

While the specific mechanism of action for 4-Methylthiophene-3-carbonitrile is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety information for 4-Methylthiophene-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSUOPXSZFRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502757
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-3-carbonitrile

CAS RN

73229-39-7
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intermolecular interactions observed in 4-Methylthiophene-3-carbonitrile?

A1: The research paper highlights the presence of N—H⋯N intermolecular hydrogen bonds in the crystal structure of 4-Methylthiophene-3-carbonitrile []. These hydrogen bonds link neighboring molecules, leading to the formation of a three-dimensional network within the crystal lattice []. This network contributes to the stability and packing arrangement of the molecules in the solid state. Understanding such intermolecular interactions is crucial in materials science and crystal engineering, as it can influence the physical properties (e.g., melting point, solubility) of the compound.

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